molecular formula C22H18F2N2O6S2 B284799 N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide

N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide

Katalognummer B284799
Molekulargewicht: 508.5 g/mol
InChI-Schlüssel: JMXXPWCWEUSZAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide, also known as AFN-1252, is a novel antibiotic drug that has shown promising results in scientific research. It belongs to the class of drugs known as FabI inhibitors, which target the bacterial fatty acid biosynthesis pathway.

Wirkmechanismus

N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide targets the bacterial fatty acid biosynthesis pathway by inhibiting the enzyme FabI, which is essential for bacterial survival. This inhibition leads to the depletion of fatty acids and ultimately results in bacterial cell death. The mechanism of action of N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide is unique compared to other antibiotics, which makes it a promising candidate for the treatment of antibiotic-resistant infections.
Biochemical and Physiological Effects:
N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide has been found to have minimal toxicity to human cells, which makes it a promising candidate for further development as an antibiotic drug. It has also been found to have a low potential for resistance development, which is a major concern with other antibiotics. N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One major advantage of N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide is its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Another advantage is its unique mechanism of action, which makes it less likely to develop resistance. However, one limitation of N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide is its high cost of production, which may limit its availability for further research.

Zukünftige Richtungen

There are several future directions for N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide research. One possible direction is the development of combination therapies with other antibiotics to enhance its efficacy. Another direction is the optimization of its pharmacokinetic properties to improve its clinical utility. Additionally, further studies are needed to investigate the potential use of N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide in the treatment of other bacterial infections, such as tuberculosis and pneumonia.
In conclusion, N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide is a promising antibiotic drug that has shown potent activity against a wide range of bacteria. Its unique mechanism of action and low potential for resistance development make it a promising candidate for further development. However, more research is needed to optimize its pharmacokinetic properties and investigate its potential use in combination therapies and the treatment of other bacterial infections.

Synthesemethoden

N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide can be synthesized through a multi-step process involving the reaction of various reagents and solvents. The synthesis method involves the use of starting materials such as 4-fluorobenzenesulfonyl chloride, 4-fluoroaniline, and acetic anhydride. The reaction mixture is then purified through column chromatography to obtain the final product, N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide has been extensively studied for its antibacterial properties and has shown potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been found to be effective against Gram-negative bacteria, such as Pseudomonas aeruginosa. N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide has been studied in vitro and in vivo and has shown promising results in animal models of infection.

Eigenschaften

Molekularformel

C22H18F2N2O6S2

Molekulargewicht

508.5 g/mol

IUPAC-Name

N-[4-[acetyl-(4-fluorophenyl)sulfonylamino]phenyl]-N-(4-fluorophenyl)sulfonylacetamide

InChI

InChI=1S/C22H18F2N2O6S2/c1-15(27)25(33(29,30)21-11-3-17(23)4-12-21)19-7-9-20(10-8-19)26(16(2)28)34(31,32)22-13-5-18(24)6-14-22/h3-14H,1-2H3

InChI-Schlüssel

JMXXPWCWEUSZAY-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Kanonische SMILES

CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.